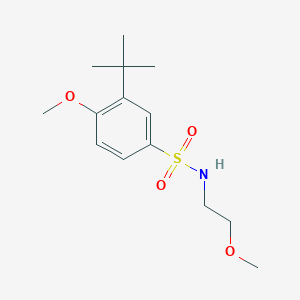
3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as TMB-4, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying various biochemical processes.
Mecanismo De Acción
3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide works by binding to the active site of enzymes and blocking their activity. Specifically, it interacts with the amino acid residues that are critical for enzyme function, preventing them from carrying out their normal catalytic function.
Biochemical and Physiological Effects:
3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the biosynthesis of certain natural products, which has potential implications for drug discovery. Additionally, 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for studying enzyme function and potential drug targets. However, one limitation of using 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is its potential toxicity, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide. One area of interest is in the development of new drugs based on the natural products that 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide inhibits the biosynthesis of. Additionally, there is potential for 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide to be used in the development of new anti-inflammatory drugs. Finally, further research is needed to fully understand the potential toxic effects of 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide and to develop strategies for minimizing these effects in lab experiments.
Métodos De Síntesis
3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the protection of the hydroxyl group on the benzene ring using tert-butyldimethylsilyl chloride. This is followed by the introduction of a methoxyethyl group using sodium hydride and 2-methoxyethyl bromide. The resulting intermediate is then treated with methanesulfonyl chloride to introduce the sulfonamide group, and the tert-butyl protecting group is removed using trifluoroacetic acid.
Aplicaciones Científicas De Investigación
3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been used in a variety of scientific research applications. One of the most notable uses of this compound is in the study of enzymes that are involved in the biosynthesis of certain natural products. 3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to be a potent inhibitor of these enzymes, making it a valuable tool for studying their function and potential as drug targets.
Propiedades
IUPAC Name |
3-tert-butyl-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-14(2,3)12-10-11(6-7-13(12)19-5)20(16,17)15-8-9-18-4/h6-7,10,15H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBIUEGTDRGFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NCCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B5310102.png)
![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5310107.png)
![methyl 4-[5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5310111.png)
![1-acetyl-N-[4-(benzyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5310122.png)
![N-cyclopropyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5310126.png)
![7-(1,3-benzodioxol-5-yl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5310128.png)
![N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5310135.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5310146.png)
![1-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5310150.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5310160.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide](/img/structure/B5310164.png)
![2-{2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B5310169.png)
![methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5310178.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide hydrochloride](/img/structure/B5310182.png)